molecular formula C20H27N3O11 B13434487 methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate CAS No. 161086-37-9

methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate

Cat. No.: B13434487
CAS No.: 161086-37-9
M. Wt: 485.4 g/mol
InChI Key: JBOBETGNCVLAAQ-NRKNHTPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate is a complex organic compound with multiple chiral centers This compound is notable for its intricate structure, which includes several hydroxyl groups, amide linkages, and a phenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. The key steps in the synthesis may include:

    Protection of Hydroxyl Groups: The hydroxyl groups are often protected using silyl or benzyl groups to prevent unwanted reactions during subsequent steps.

    Formation of Amide Bonds: The amide bonds are formed through the reaction of carboxylic acids with amines, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The protecting groups are removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amine or carboxyl components are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield aldehydes or ketones, while reduction of carbonyl groups can regenerate hydroxyl groups.

Scientific Research Applications

Methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its effects on metabolic processes and disease states.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate can be compared with other similar compounds, such as:

    Methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(methoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate: This compound lacks the phenyl group, which may affect its interactions and reactivity.

    Methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate: The presence of a benzyl group instead of the phenylmethoxycarbonyl group can alter its chemical properties and biological activity.

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

CAS No.

161086-37-9

Molecular Formula

C20H27N3O11

Molecular Weight

485.4 g/mol

IUPAC Name

methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate

InChI

InChI=1S/C20H27N3O11/c1-32-18(30)20(17(29)15(28)16(34-20)12(25)9-24)23-14(27)8-21-13(26)7-22-19(31)33-10-11-5-3-2-4-6-11/h2-6,12,15-17,24-25,28-29H,7-10H2,1H3,(H,21,26)(H,22,31)(H,23,27)/t12-,15+,16-,17+,20-/m1/s1

InChI Key

JBOBETGNCVLAAQ-NRKNHTPJSA-N

Isomeric SMILES

COC(=O)[C@]1([C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1(C(C(C(O1)C(CO)O)O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.